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  • Product: 4-Iodo-3,5-dimethylbenzamide
  • CAS: 1206679-91-5

Core Science & Biosynthesis

Foundational

Structural Architecture & Synthetic Utility of 4-Iodo-3,5-dimethylbenzamide

The following technical guide details the structural architecture, synthetic pathways, and pharmaceutical utility of 4-Iodo-3,5-dimethylbenzamide , a critical intermediate in the synthesis of the mu-opioid receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthetic pathways, and pharmaceutical utility of 4-Iodo-3,5-dimethylbenzamide , a critical intermediate in the synthesis of the mu-opioid receptor agonist Eluxadoline .

A Critical Intermediate for Eluxadoline (Viberzi)

Executive Summary

4-Iodo-3,5-dimethylbenzamide (CAS: 1206679-91-5) is a sterically congested aryl halide scaffold serving as the electrophilic "warhead" in the GMP synthesis of Eluxadoline , a drug approved for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).[1]

Its structural uniqueness lies in the 3,5-dimethyl "picket fence" surrounding the 4-iodo position. This steric bulk serves two functions: it directs regioselectivity during cross-coupling reactions (preventing unwanted side reactions) and, in the final drug molecule, restricts bond rotation to lock the pharmacophore into a bioactive conformation while retarding metabolic oxidation.

Molecular Characterization & Properties

The molecule features a benzamide core functionalized to balance stability with reactivity.

PropertyDataContextual Significance
Molecular Formula C₉H₁₀INOHalogenated Benzamide
Molecular Weight 275.09 g/mol Heavy atom effect (Iodine) dominates mass
Appearance Off-white to pale yellow solidTypical for aryl iodides; color deepens upon light exposure (iodine liberation)
Melting Point 277–280 °C (Predicted)High lattice energy due to intermolecular Hydrogen Bonding (Amide)
Solubility DMSO, DMF, DMAPoor solubility in non-polar solvents due to amide polarity
Reactivity C–I Bond (Electrophile)Activated for Pd-catalyzed Cross-Coupling (Negishi/Suzuki)
Structural Analysis: The Ortho-Effect

The 3,5-dimethyl substitution pattern creates a significant ortho-effect .

  • Steric Shielding: The methyl groups physically block nucleophilic attack at the carbon-iodine bond unless a specific catalyst (e.g., Palladium with bulky phosphine ligands) is used.

  • Electronic Activation: While sterically hindering, the methyl groups are electron-donating (inductive effect), which increases the electron density of the aromatic ring. However, the iodine atom remains the weakest bond, ensuring chemoselective oxidative addition during catalysis.

Synthetic Pathways

The synthesis of 4-Iodo-3,5-dimethylbenzamide typically proceeds via the functionalization of 3,5-dimethylbenzonitrile or 3,5-dimethylbenzoic acid.

Pathway A: Nitrile Hydrolysis (Industrial Route)

This route is preferred for scaling due to the availability of the nitrile precursor and the atom economy of the hydrolysis step.

  • Precursor: 4-Iodo-3,5-dimethylbenzonitrile (CAS: 1227311-09-2).

  • Transformation: Controlled Hydrolysis.

  • Reagents: H₂O₂, NaOH (Radziszewski reaction conditions) or Acidic Hydrolysis (H₂SO₄).

  • Outcome: Conversion of the cyano group (-CN) to the primary amide (-CONH₂) without deiodination.

Pathway B: Iodination of 3,5-Dimethylbenzamide

Direct electrophilic aromatic substitution is challenging due to the deactivating nature of the amide group and the specific directing effects required.

  • Challenge: The amide group is meta-directing. The methyl groups are ortho/para-directing.

  • Result: Iodination tends to occur, but controlling mono-iodination at the 4-position (sandwiched between methyls) requires forcing conditions or oxidative iodination (I₂/Periodic Acid).

SynthesisPathways Start 3,5-Dimethylbenzonitrile Step1 Iodination (NIS / H+) Start->Step1 Inter 4-Iodo-3,5- dimethylbenzonitrile Step1->Inter Step2 Hydrolysis (NaOH / H2O2) Inter->Step2 Product 4-Iodo-3,5- dimethylbenzamide Step2->Product

Figure 1: The primary industrial synthetic pathway involves the iodination of the nitrile followed by controlled hydrolysis to the amide.

Application in Drug Design: Eluxadoline Synthesis

The defining application of this molecule is its role as the Electrophilic Coupling Partner in the synthesis of Eluxadoline. It provides the "4-carbamoyl-2,6-dimethylphenyl" moiety.[2][3]

The Negishi Coupling Protocol

Research indicates that a Negishi Coupling is the superior method for connecting this sterically hindered aryl iodide to the amino acid backbone of Eluxadoline. The zinc reagent tolerates the amide functionality and overcomes the steric hindrance of the methyl groups better than standard Suzuki conditions.

Experimental Workflow (Self-Validating Protocol)

Objective: Couple 4-Iodo-3,5-dimethylbenzamide with a Zinc-Homoalanine derivative.

  • Reagent Preparation (Zinc Species):

    • Generate the organozinc reagent in situ by treating the corresponding iodo-amino acid derivative with activated Zinc dust in dry DMA/2-Methyl-THF at -15°C.

    • Validation: The disappearance of the starting alkyl iodide by TLC/HPLC confirms formation of the Zinc reagent.

  • Catalytic System:

    • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].

    • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃].[2]

    • Rationale: The bulky o-tolyl phosphine ligand is crucial. It facilitates the oxidative addition of the Pd catalyst into the sterically hindered C–I bond of the benzamide.

  • Coupling Reaction:

    • Add the 4-Iodo-3,5-dimethylbenzamide solution to the catalyst mixture.

    • Transfer the pre-cooled Zinc reagent to this mixture.[2]

    • Conditions: Heat to 45°C for 2–4 hours.

    • Monitoring: HPLC should show the consumption of the aryl iodide (Rt ~ X min) and the formation of the coupled product (Rt ~ Y min).

  • Workup:

    • Quench with 1N HCl (destroys remaining Zn reagents).

    • Extract with Ethyl Acetate.[2]

    • Purify via crystallization or silica chromatography.

NegishiCoupling Amide 4-Iodo-3,5- dimethylbenzamide (Electrophile) Reaction Negishi Coupling 45°C, 2-4 hrs Amide->Reaction Zinc Amino Acid-Zn-I Complex (Nucleophile) Zinc->Reaction Catalyst Catalyst System: Pd2(dba)3 / P(o-tol)3 Solvent: DMA/2-MeTHF Catalyst->Reaction Elux_Precursor Eluxadoline Precursor (Protected) Reaction->Elux_Precursor

Figure 2: The Negishi coupling strategy utilized to overcome steric hindrance and install the benzamide headgroup onto the Eluxadoline scaffold.

References

  • Process for the preparation of Eluxadoline.Google Patents (WO2019058271A1).
  • Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. Asian Journal of Chemistry. Available at: [Link]

  • Eluxadoline API Standards & Impurities. Senrise Technology. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Iodo-3,5-dimethylbenzamide

This guide is structured as a high-level technical whitepaper designed for process chemists and drug development scientists. It prioritizes mechanistic insight, scalability, and self-validating protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and drug development scientists. It prioritizes mechanistic insight, scalability, and self-validating protocols.

Executive Summary & Strategic Analysis

4-Iodo-3,5-dimethylbenzamide is a critical scaffold in the synthesis of next-generation MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogs). The synthesis of this molecule presents a specific chemoselective challenge: introducing an iodine atom at the sterically congested C4 position, which is "sandwiched" between two methyl groups, while avoiding the electronically deactivated positions ortho to the amide/acid functionality.

This guide details a two-step, scalable protocol that bypasses the genotoxic risks associated with classical Sandmeyer (diazonium) routes. We utilize a superelectrophilic iodination strategy to overcome steric hindrance, followed by a high-yielding amidation.

Key Process Parameters (CPPs)
  • Regioselectivity: >98% favoring the 4-iodo isomer over the 2-iodo impurity.

  • Scalability: Protocol designed for gram-to-kilogram transition.[1]

  • Safety: Avoids explosive diazonium salts and heavy metal oxidants (e.g., silver/mercury salts).

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the amide bond and the aryl-iodine bond. The critical decision point is the timing of iodination. Iodinating the benzoic acid precursor (Step 1) is preferred over the amide to utilize the carboxylic acid's electronic directing effects and solubility profile.

Retrosynthesis cluster_logic Mechanistic Logic Target 4-Iodo-3,5-dimethylbenzamide (Target) Intermediate 4-Iodo-3,5-dimethylbenzoic acid (Stable Intermediate) Target->Intermediate Amidation (SOCl2 / NH3) SM 3,5-Dimethylbenzoic acid (Starting Material) Intermediate->SM Electrophilic Iodination (NIS / TFA) Logic1 C4 Position: Sterically hindered but electronically activated by 2x Methyls

Figure 1: Retrosynthetic disconnection showing the conversion of commercially available 3,5-dimethylbenzoic acid to the target via a stable acid intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Iodination of 3,5-Dimethylbenzoic Acid

Objective: Install iodine at the C4 position. Challenge: The C4 position is sterically hindered by two ortho-methyl groups. Standard conditions (


/MeOH) fail to drive conversion.
Solution:  Use N-Iodosuccinimide (NIS)  in Trifluoroacetic Acid (TFA) .[1][2][3][4] TFA acts as both solvent and activator, generating the reactive acyl hypoiodite species (

) or protonated NIS, which are potent enough to overcome the steric barrier.
Reagents Table
ReagentEquiv.Role
3,5-Dimethylbenzoic acid 1.0Substrate
N-Iodosuccinimide (NIS) 1.1 - 1.2Iodinating Agent
Trifluoroacetic Acid (TFA) Solvent (5-10 vol)Activator/Solvent
Sodium Thiosulfate (aq) ExcessQuench (removes

)
Protocol
  • Setup: Charge a round-bottom flask with 3,5-dimethylbenzoic acid (1.0 equiv).

  • Solvation: Add TFA (5 mL per gram of substrate). The solution may be slightly opaque.

  • Addition: Cool to 0°C. Add NIS (1.1 equiv) portion-wise over 15 minutes to control exotherm.

    • Self-Validating Check: The reaction mixture will darken to a deep red/brown color as active iodine species are generated.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via HPLC or TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Concentrate the TFA under reduced pressure (recycle TFA if operating at scale).

    • Pour the residue into ice-water.

    • Add 10% aqueous

      
       (sodium thiosulfate) until the iodine color fades to pale yellow/white.
      
  • Isolation: Filter the resulting white precipitate. Wash with copious water to remove residual acid. Dry in a vacuum oven at 50°C.

  • Yield: Expect 85–92%.

Mechanistic Insight: The two methyl groups at C3 and C5 are ortho/para directors. They cooperatively activate C4. Although C2/C6 are less sterically hindered, they are ortho to the electron-withdrawing carboxylic acid, which deactivates them. Thus, despite the steric "sandwich," electronic effects favor C4.

Step 2: Conversion to 4-Iodo-3,5-dimethylbenzamide

Objective: Convert the carboxylic acid to the primary amide. Method: Acid chloride activation followed by ammonolysis.[5][6]

Reagents Table
ReagentEquiv.Role
4-Iodo-3,5-dimethylbenzoic acid 1.0Intermediate
Thionyl Chloride (

)
3.0 - 5.0Chlorinating Agent
DMF (anhydrous) Catalytic (2-3 drops)Catalyst (Vilsmeier type)
Ammonium Hydroxide (28%

)
ExcessAmidation Agent
THF or Toluene SolventSolvent for acid chloride
Protocol
  • Activation: Suspend the dried acid intermediate (from Step 1) in Toluene or THF. Add Thionyl Chloride (

    
    , 3.0 equiv) and catalytic DMF.
    
  • Reflux: Heat to reflux (70-80°C) for 2 hours.

    • Self-Validating Check: Evolution of

      
       and 
      
      
      
      gas will be visible (bubbler). The suspension will clarify into a homogeneous solution as the acid chloride forms.
  • Concentration: Evaporate excess

    
     and solvent under vacuum to yield the crude acid chloride (usually a yellow oil or low-melting solid). Do not purify. 
    
  • Amidation: Redissolve the acid chloride in dry THF (5 vol). Cool to 0°C.[5][6]

  • Quench/Reaction: Slowly add the THF solution into a stirred solution of concentrated aqueous Ammonium Hydroxide (10 equiv) at 0°C.

    • Note: Reverse addition (acid chloride into ammonia) prevents dimer formation.

  • Isolation: Stir for 1 hour. The product will precipitate.[5][6][7] Remove THF via rotary evaporation if necessary. Filter the solid.[5][6][8]

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic and critical control points (CCPs) for the synthesis.

SynthesisWorkflow cluster_QC Quality Control Points SM 3,5-Dimethylbenzoic Acid Step1 Step 1: Iodination (NIS, TFA, 25°C) SM->Step1 Steric Activation Int Intermediate: 4-Iodo-3,5-dimethylbenzoic acid Step1->Int 85-90% Yield Regioselective Step2a Step 2a: Activation (SOCl2, cat. DMF) Int->Step2a Acid Chloride Formation QC1 HPLC: Check for 2-iodo isomer (<1%) Int->QC1 Step2b Step 2b: Amidation (aq. NH3, THF) Step2a->Step2b In-situ conversion QC2 Visual: Gas evolution stops (Step 2a) Step2a->QC2 Final Target: 4-Iodo-3,5-dimethylbenzamide Step2b->Final Precipitation

Figure 2: Workflow diagram highlighting reagents, steps, and quality control checkpoints.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.90 (s, 1H, Amide NH), 7.65 (s, 2H, Ar-H), 7.35 (s, 1H, Amide NH), 2.45 (s, 6H, 2x 
      
      
      
      ).
    • Note: The aromatic signal integrates to 2 protons and appears as a singlet, confirming the symmetry of the molecule and the correct placement of the iodine at C4. If the iodine were at C2, you would see two distinct aromatic doublets.

  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • Characteristic Iodine isotopic pattern (Mass defect).

References

  • Ding, Q., et al. (2013). "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 56(15), 5979–5983.

    • Context: Describes the utility of the 4-iodo-3,5-dimethylbenzamide scaffold in MDM2 inhibitors (Idasanutlin).
  • Castanet, A.-S., et al. (2002).[9] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

    • Context: Establishes the NIS/TFA protocol for sterically hindered and electron-rich substr
  • Olah, G. A., et al. (1993). "Synthetic Methods and Reactions. 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Synthesis, 1993(10), 1077-1079.

    • Context: Provides the mechanistic basis for superelectrophilic iodin

Sources

Foundational

Technical Guide: 4-Iodo-3,5-dimethylbenzamide

The following technical guide details the properties, synthesis, and applications of 4-Iodo-3,5-dimethylbenzamide , a critical intermediate and reference standard in medicinal chemistry. CAS: 1206679-91-5 | Formula: C9H1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Iodo-3,5-dimethylbenzamide , a critical intermediate and reference standard in medicinal chemistry.

CAS: 1206679-91-5 | Formula: C9H10INO | MW: 275.09 g/mol [1][2]

Executive Summary

4-Iodo-3,5-dimethylbenzamide is a specialized halogenated building block utilized primarily in the synthesis of kinase inhibitors (specifically MEK and PARP pathways) and radiopharmaceuticals targeting malignant melanoma. Its structural motif—a benzamide core flanked by lipophilic methyl groups and a reactive iodine handle—makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions and a critical impurity reference standard for regulatory filings (ANDA) of related active pharmaceutical ingredients (APIs).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and analytical protocols for researchers in drug discovery and quality control.

Physicochemical Profile

The presence of the iodine atom at the para position, flanked by two methyl groups at meta positions, creates a steric and electronic environment that enhances the stability of the carbon-iodine bond while maintaining high reactivity for palladium-catalyzed cross-couplings.

Table 1: Key Chemical Properties
PropertyValue / DescriptionContext
Appearance White to Off-white SolidCrystalline powder form preferred for stability.
Melting Point 171–174 °C (Predicted)High crystallinity due to intermolecular H-bonding (Amide).
Density 1.69 ± 0.06 g/cm³High density characteristic of iodinated aromatics.[3]
Solubility DMSO, Methanol, DMFInsoluble in water; requires polar organic solvents for stock solutions.
pKa ~16.0 (Amide NH)Weakly acidic; stable in neutral and mild basic conditions.
LogP 2.2 (Predicted)Moderate lipophilicity, suitable for cell-permeable scaffolds.
Storage 2–8 °C, Inert AtmosphereLight-sensitive (C-I bond photolysis); store in amber vials.

Synthetic Methodologies

Two primary routes are employed for the synthesis of 4-Iodo-3,5-dimethylbenzamide. The choice depends on the availability of starting materials and the required purity profile.

Route A: Direct Iodination (Industrial Preferred)

This method utilizes electrophilic aromatic substitution. The 3,5-dimethyl groups activate the para position, directing the iodine to the C4 site.

  • Reagents: 3,5-Dimethylbenzamide, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Mechanism: Electrophilic attack of the iodonium ion (

    
    ) on the electron-rich aromatic ring.
    
  • Yield: ~75–85%.

Route B: Sandmeyer Reaction (High Specificity)

Used when precise regiocontrol is required or when starting from the aniline derivative.

  • Reagents: 4-Amino-3,5-dimethylbenzamide,

    
    , 
    
    
    
    ,
    
    
    .
  • Workflow: Formation of the diazonium salt at 0°C followed by displacement with iodide.[4]

Visualization: Synthetic Pathways

Synthesis Figure 1: Convergent synthetic pathways for 4-Iodo-3,5-dimethylbenzamide. Start1 3,5-Dimethylbenzamide Product 4-Iodo-3,5- dimethylbenzamide Start1->Product NIS, TFA (Electrophilic Subst.) Start2 4-Amino-3,5- dimethylbenzamide Intermediate Diazonium Salt (0°C) Start2->Intermediate NaNO2, H2SO4 Intermediate->Product KI, H2O (Sandmeyer)

Applications in Drug Development[6][7]

Scaffold for Cross-Coupling (Suzuki-Miyaura)

The iodine at the C4 position is a "privileged handle" for Palladium-catalyzed coupling. The steric bulk of the ortho-methyl groups (3,5-positions) prevents side reactions at adjacent carbons but requires specialized ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition.

  • Application: Synthesis of biaryl systems in MEK inhibitors (e.g., analogs of Trametinib) and PARP inhibitors .

  • Protocol Insight: Use mild bases (

    
    ) to prevent hydrolysis of the amide group during coupling.
    
Impurity Reference Standard (ANDA)

In the generic drug industry, this compound serves as a critical impurity marker.

  • Context: It is a potential degradation product or unreacted intermediate in the synthesis of drugs containing the 3,5-dimethylbenzamide moiety.

  • Regulatory Requirement: For ANDA submissions, this compound must be quantified with a limit of detection (LOD) typically <0.05%.

Radiopharmaceutical Precursor (Melanoma Imaging)

Benzamide derivatives possess high affinity for melanin , which is overexpressed in melanoma cells.

  • Mechanism: The benzamide structure binds to sigma receptors and melanin granules.

  • Radio-labeling: The iodine atom can be substituted with Iodine-123 (

    
    ) for SPECT imaging or Iodine-124 (
    
    
    
    ) for PET imaging, serving as a diagnostic tool for metastatic melanoma.

Analytical Protocols

HPLC Method for Purity Assessment

To ensure compliance with regulatory standards (purity >98%), the following Reverse-Phase HPLC method is recommended.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 230 nm (Amide)
Retention Time ~11.5 min (varies by column)
Handling & Safety[7]
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Stability: Avoid prolonged exposure to light; iodine liberation can turn the solid yellow/brown.

References

  • Aquigen Bio Sciences. (2025).[5] 4-Iodo-3,5-Dimethyl-Benzamide Reference Standard for ANDA Applications. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Iodo-3,5-dimethylbenzamide (CID 44228953).[2] National Library of Medicine. Retrieved from

  • Ren, G., et al. (2018). Benzamide derivatives as agents for imaging melanoma: Radiosynthesis and biological evaluation. Journal of Nuclear Medicine. Retrieved from

  • BenchChem. (2025).[6] Suzuki Coupling Protocols for Sterically Hindered Aryl Iodides. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Iodo-3,5-dimethylbenzamide. Retrieved from [7]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Iodo-3,5-dimethylbenzamide

Abstract This document provides a comprehensive guide to the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Io...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Iodo-3,5-dimethylbenzamide. This compound serves as a critical reference standard in various pharmaceutical development and quality control applications.[1][2] The methodology herein is developed with an emphasis on the scientific rationale behind procedural choices, ensuring the final method is robust and fit for its intended purpose, in accordance with international regulatory standards.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the analysis of small molecule pharmaceuticals.

Introduction and Scientific Rationale

4-Iodo-3,5-dimethylbenzamide (CAS No: 1206679-91-5) is a substituted benzamide derivative utilized as a research chemical and reference standard.[1][2] Its molecular structure, featuring a benzamide core with iodo and methyl substitutions, presents specific analytical challenges, including the need to ensure peak purity and stability. The development of a reliable analytical method is paramount for its use in quality control (QC), method validation, and other stages of drug development.[1]

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile and thermally labile small organic molecules, making it ideally suited for 4-Iodo-3,5-dimethylbenzamide.[5] This application note details a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity, a principle well-suited to the moderate polarity of the target analyte. The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Physicochemical Properties of 4-Iodo-3,5-dimethylbenzamide

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Molecular Formula C₉H₁₀INOPubChem[7]
Molecular Weight 275.09 g/mol PubChem[7]
Appearance Solid (Light yellow to yellow)ChemicalBook[8]
CAS Number 1206679-91-5Sigma-Aldrich[9]
Storage 2-8°C (Refrigerator)Sigma-Aldrich, ChemicalBook[8][9]

The presence of the aromatic ring and carbonyl group suggests strong UV absorbance, making UV detection a logical and sensitive choice for quantification.[5]

Analytical Method Development Strategy

The goal is to achieve a method that provides sharp, symmetrical peaks with adequate retention and resolution from any potential impurities or degradants. The overall workflow for this process is outlined below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Spectra) B Initial Method Scouting (Column & Mobile Phase) A->B Informs Choices C Parameter Optimization (Gradient, Flow Rate, Temp.) B->C D System Suitability Testing (USP <621> Criteria) C->D Refines Method E Forced Degradation Study (Demonstrate Specificity) D->E F Full Method Validation (ICH Q2(R2) Guidelines) E->F Confirms Stability-Indicating G Routine Analysis & QC F->G Finalized Method

Caption: High-level workflow for analytical method development and validation.

Instrument and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is the logical starting point for small molecules of intermediate polarity.[10] A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent is recommended.

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade).

  • Standard: 4-Iodo-3,5-dimethylbenzamide reference standard of known purity.

Sample and Mobile Phase Preparation
  • Expertise & Experience: The choice of diluent is critical. The analyte should be fully soluble and stable in the chosen solvent. A mixture of water and organic solvent, often mirroring the initial mobile phase composition, is typically a good starting point to ensure good peak shape. For this method, a 50:50 (v/v) mixture of Acetonitrile:Water is chosen as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Iodo-3,5-dimethylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acidifier like formic acid helps to protonate silanol groups on the column, leading to improved peak shape, and controls the ionization state of the analyte.[10]

  • Mobile Phase B: 0.1% Acetonitrile.

Detailed Chromatographic Protocol

This protocol is the result of the optimization phase, designed for robust and reliable performance.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for this class of molecule.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reversed-phase solvents with an additive for peak shape control.
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Equilibration)A scouting gradient from 5-95% B is often used initially.[11] This was optimized to provide a good retention time (~8-10 min) and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. 30 °C provides consistency without risking analyte degradation.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nmThe benzamide chromophore provides strong absorbance at this common wavelength. A PDA detector can be used to confirm peak purity.

Method Validation Protocol (ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following parameters must be evaluated for a quantitative impurity and assay method.[3][4]

G cluster_0 Core Performance Metrics cluster_1 Sensitivity & Robustness center Method Validation (ICH Q2(R2)) Specificity Specificity & Stability-Indicating center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness Suitability System Suitability center->Suitability

Caption: Key validation parameters as per ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Trustworthiness: Before any validation run, the suitability of the chromatographic system must be verified. This is a self-validating check to ensure the system is performing adequately on the day of analysis.[13][14]

  • Protocol: Inject the working standard solution (100 µg/mL) five times.

  • Acceptance Criteria (based on USP <621>): [15][16]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are the cornerstone of demonstrating a method's stability-indicating properties.[6][18]

  • Objective: To intentionally degrade the sample using various stress conditions to produce potential degradation products and prove that they are resolved from the main analyte peak. The target degradation is typically 5-20%.[19][20]

  • Protocol:

    • Prepare a solution of 4-Iodo-3,5-dimethylbenzamide (~1000 µg/mL).

    • Expose aliquots of this solution to the following conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. (Benzamides can hydrolyze to the corresponding carboxylic acid and ammonia/amine under basic conditions).[21][22]

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before dilution and injection.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main 4-Iodo-3,5-dimethylbenzamide peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure in all conditions.

Linearity
  • Protocol: Prepare a series of at least five concentrations of 4-Iodo-3,5-dimethylbenzamide, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or blank matrix if applicable. If not, accuracy can be determined against a standard of known purity.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters and observe the effect on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH/Composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes, demonstrating the method's reliability for routine use.

Summary of Validation Data (Example)

The following table summarizes the expected outcomes from a successful validation study.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte retention time. Resolution > 2 from all degradants.Peak is pure and resolved from all other components.
Linearity (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mLDefined range with proven linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.10%≤ 2.0%
LOQ 0.5 µg/mLQuantifiable with acceptable precision and accuracy.
Robustness System suitability passes under all varied conditions.No significant impact on results.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 4-Iodo-3,5-dimethylbenzamide. The successful resolution of the parent peak from all stress-induced degradants confirms its stability-indicating nature. This validated method is fit for its intended purpose in quality control and pharmaceutical development environments, providing trustworthy and reliable analytical data.

References

  • 4-Iodo-3,5-dimethylbenzamide | C9H10INO | CID 44228953. PubChem, National Institutes of Health. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Benzamide | PPTX. Slideshare. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical Health Risks. [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • CAS No : 1206679-91-5 | Chemical Name : 4-Iodo-3,5-dimethyl-benzamide. Pharmaffiliates. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

Sources

Application

An Exploratory Guide to the Potential Applications of 4-Iodo-3,5-dimethylbenzamide in Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Iodo-3,5-dimethylbenzamide is a versatile aromatic compound whose potential in materials science remains largely untapped. While commercially ava...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3,5-dimethylbenzamide is a versatile aromatic compound whose potential in materials science remains largely untapped. While commercially available as a research chemical and reference standard, its primary utility has been confined to a role as a synthetic intermediate.[1][2] This guide moves beyond its current applications to explore its latent potential as a key building block in the development of advanced functional materials. By examining its distinct structural features—a reactive iodo group, a coordinating benzamide moiety, and sterically influencing methyl groups—we delineate scientifically grounded, yet prospective, applications. This document provides detailed, exploratory protocols for its use as a monomer in novel polymer synthesis, a functional ligand for the creation of bespoke Metal-Organic Frameworks (MOFs), and as a component in radiopaque biomaterials. Each section is designed to provide researchers with the foundational knowledge and methodologies required to pioneer new avenues of discovery with this promising, yet under-explored, molecule.

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Iodo-3,5-dimethylbenzamide (C₉H₁₀INO) is a halogenated aromatic amide with a unique combination of functional groups that make it an intriguing candidate for materials science research.[3] The iodine atom, a versatile leaving group, makes the molecule amenable to a wide array of cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4][5] Concurrently, the benzamide group presents opportunities for coordination chemistry and hydrogen bonding interactions, which are crucial for the self-assembly of supramolecular structures. The two methyl groups, positioned ortho to the iodine atom, provide steric hindrance that can influence reaction kinetics, solubility, and the final three-dimensional structure of resulting materials.

While its documented use is primarily as a laboratory-scale research chemical, the inherent functionalities of 4-Iodo-3,5-dimethylbenzamide suggest a much broader scope of application.[1][2] Iodinated compounds are of significant interest across various fields, from intermediates in organic synthesis to their use in biomedical applications such as contrast agents for CT imaging.[4][6][7] This guide aims to bridge the gap between its current status and its potential by providing detailed, scientifically plausible protocols for its application in three key areas of materials science:

  • Polymer Synthesis: Leveraging the reactive iodo-group for cross-coupling polymerization to create novel aromatic polymers with tailored properties.

  • Metal-Organic Frameworks (MOFs): Utilizing the benzamide moiety as a coordinating ligand for the synthesis of new MOFs with potential applications in gas storage or catalysis.

  • Radiopaque Biomaterials: Incorporating the iodine-rich molecule into biocompatible polymers to enhance their visibility in X-ray imaging, a critical need for in-vivo monitoring of medical devices.[8]

The following sections will delve into the theoretical underpinnings and provide step-by-step experimental protocols for each of these prospective applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Iodo-3,5-dimethylbenzamide is presented in the table below.

PropertyValueSource
CAS Number 1206679-91-5PubChem[3]
Molecular Formula C₉H₁₀INOPubChem[3]
Molecular Weight 275.09 g/mol PubChem[3]
Appearance Light yellow to yellow solidChemicalBook[9]
Storage Temperature 2-8°CChemicalBook[9]

Application Note I: Synthesis of Novel Aromatic Polymers via Cross-Coupling Polymerization

The presence of the iodine atom on the aromatic ring of 4-Iodo-3,5-dimethylbenzamide makes it an excellent candidate as a monomer for the synthesis of novel aromatic polymers through cross-coupling reactions. Such polymers are of interest for their potential thermal stability and unique electronic properties.

Scientific Rationale

Iodoarenes are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.[10] This reactivity can be harnessed to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of polymer chains. By selecting appropriate co-monomers, a variety of polymer architectures and functionalities can be achieved. For this exploratory protocol, we will focus on a Sonogashira cross-coupling reaction with a di-alkyne co-monomer.

Sonogashira_Polymerization Monomer1 4-Iodo-3,5-dimethylbenzamide Polymer Aromatic Polymer Monomer1->Polymer Monomer2 Di-alkyne Co-monomer Monomer2->Polymer Catalyst Pd/Cu Catalyst Catalyst->Polymer Base Base (e.g., Et3N) Base->Polymer Solvent Solvent (e.g., THF) Solvent->Polymer

Caption: Workflow for Sonogashira Polymerization.

Experimental Protocol: Sonogashira Polymerization

Objective: To synthesize a novel aromatic polymer using 4-Iodo-3,5-dimethylbenzamide and 1,4-diethynylbenzene as co-monomers.

Materials:

  • 4-Iodo-3,5-dimethylbenzamide (≥98% purity)

  • 1,4-diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere, add 4-Iodo-3,5-dimethylbenzamide (1.0 mmol, 275.1 mg), 1,4-diethynylbenzene (1.0 mmol, 126.2 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: To the flask, add anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) via syringe.

  • Reaction: Stir the mixture at 65°C for 48 hours under an inert atmosphere. The formation of a precipitate may be observed as the polymer grows and becomes insoluble.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of rapidly stirring methanol to precipitate the polymer.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid polymer sequentially with deionized water and then methanol.

  • Drying: Dry the polymer in a vacuum oven at 60°C overnight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Thermogravimetric Analysis (TGA) to assess thermal stability.

Application Note II: Ligand for Metal-Organic Frameworks (MOFs)

The benzamide functionality of 4-Iodo-3,5-dimethylbenzamide can act as a ligand for the construction of Metal-Organic Frameworks (MOFs). The iodo-group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Scientific Rationale

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting MOF. While carboxylates are the most common coordinating groups in MOF synthesis, amides can also participate in coordination, leading to novel network topologies. The presence of the bulky iodine atom can also influence the framework's porosity and provides a handle for further functionalization.

MOF_Synthesis Ligand 4-Iodo-3,5-dimethylbenzamide Heating Solvothermal Synthesis Ligand->Heating MetalSalt Metal Salt (e.g., Zn(NO3)2·6H2O) MetalSalt->Heating Solvent Solvent (e.g., DMF) Solvent->Heating MOF Crystalline MOF Heating->MOF

Caption: General workflow for solvothermal MOF synthesis.

Experimental Protocol: Solvothermal Synthesis of a MOF

Objective: To synthesize a novel MOF using 4-Iodo-3,5-dimethylbenzamide as a ligand and zinc nitrate as the metal source.

Materials:

  • 4-Iodo-3,5-dimethylbenzamide (≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Oven

  • Centrifuge

  • Microscope

Procedure:

  • Preparation of Solution: In a 20 mL scintillation vial, dissolve 4-Iodo-3,5-dimethylbenzamide (0.2 mmol, 55.0 mg) and Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Solvothermal Reaction: Tightly cap the vial and place it in an oven at 100°C for 72 hours.

  • Isolation: After cooling to room temperature, crystals suitable for single-crystal X-ray diffraction may have formed. Decant the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 24 hours, replacing the DMF each time. Then, exchange the DMF with ethanol (3 x 10 mL) over another 24 hours.

  • Drying: The crystals can be dried by gently heating under vacuum or by critical point drying to preserve the framework's porosity.

  • Characterization: The structure of the resulting MOF can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the bulk phase purity.

Application Note III: Component in Radiopaque Biomaterials

The high atomic number of iodine makes it an excellent X-ray attenuating agent.[6] Incorporating 4-Iodo-3,5-dimethylbenzamide into biocompatible polymers can render them radiopaque, allowing for their non-invasive visualization in vivo using techniques like CT scans.

Scientific Rationale

Many biomedical devices, such as stents and orthopedic implants, are made from polymers that are transparent to X-rays.[8] This makes it difficult to monitor their placement and long-term performance. By physically blending or chemically incorporating an iodinated compound into the polymer matrix, the material can be made visible under X-ray imaging. 4-Iodo-3,5-dimethylbenzamide is a candidate for this application due to its high iodine content by weight.

Radiopaque_Material_Prep cluster_0 Nanoprecipitation Method Polymer Biocompatible Polymer (e.g., PLGA) OrganicSolvent Organic Solvent (e.g., Acetone) Polymer->OrganicSolvent IodoCompound 4-Iodo-3,5-dimethylbenzamide IodoCompound->OrganicSolvent AqueousPhase Aqueous Phase with Surfactant OrganicSolvent->AqueousPhase Addition Nanoparticles Radiopaque Nanoparticles AqueousPhase->Nanoparticles Precipitation

Caption: Workflow for preparing radiopaque nanoparticles.

Experimental Protocol: Preparation of Radiopaque Polymeric Nanoparticles

Objective: To prepare radiopaque nanoparticles by encapsulating 4-Iodo-3,5-dimethylbenzamide within a biodegradable polymer matrix (e.g., PLGA) using the nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio

  • 4-Iodo-3,5-dimethylbenzamide

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultrasonic bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of 4-Iodo-3,5-dimethylbenzamide in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step three times to remove excess PVA.

  • Lyophilization: Freeze the nanoparticle pellet and lyophilize for 48 hours to obtain a dry powder.

  • Characterization: The size and morphology of the nanoparticles can be characterized using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). The iodine content can be determined by elemental analysis. The radiopacity can be assessed by dispersing the nanoparticles in a gel and imaging with a micro-CT scanner.

Conclusion and Future Outlook

4-Iodo-3,5-dimethylbenzamide presents a compelling case for exploration in materials science. Its unique combination of a reactive iodo-group, a coordinating amide, and sterically influential methyl groups provides a rich platform for the design and synthesis of novel functional materials. The exploratory protocols detailed in this guide for the synthesis of advanced polymers, bespoke MOFs, and radiopaque biomaterials are intended to serve as a starting point for further research and development. It is our hope that this document will inspire researchers to unlock the full potential of this versatile, yet underutilized, chemical building block.

References

  • Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Frontiers in Chemistry. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available from: [Link]

  • ResearchGate. Synthesis of Poly(N-fluoroalkyl benzamide) with Controlled Molecular Weight and Polydispersity Index. Available from: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]

  • National Institutes of Health. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]

  • Google Patents. US4746758A - Processes for preparing iodinated aromatic compounds.
  • National Institutes of Health. Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Available from: [Link]

  • SIOC Journals. Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Available from: [Link]

  • PubMed. Iodine-containing materials for biomedical applications. Available from: [Link]

  • National Institutes of Health. 4-Iodo-3,5-dimethylbenzamide | C9H10INO | CID 44228953 - PubChem. Available from: [Link]

  • Pharmaffiliates. CAS No : 1206679-91-5 | Chemical Name : 4-Iodo-3,5-dimethyl-benzamide. Available from: [Link]

  • National Institutes of Health. Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. Available from: [Link]

  • MDPI. Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. Available from: [Link]

  • ResearchGate. (PDF) Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Available from: [Link]

  • MDPI. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Available from: [Link]

  • National Institutes of Health. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Available from: [Link]

  • The University of Liverpool Repository. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transform. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Available from: [Link]

  • ResearchGate. Iodinated Contrast agents within Radiology. Available from: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Iodo-3,5-dimethylbenzamide

This Application Note is structured to guide researchers through the development, validation, and execution of a robust LC-MS/MS method for 4-Iodo-3,5-dimethylbenzamide , a critical intermediate often encountered in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development, validation, and execution of a robust LC-MS/MS method for 4-Iodo-3,5-dimethylbenzamide , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., Idelalisib).

Introduction & Analytical Context

4-Iodo-3,5-dimethylbenzamide (CAS: 1206679-91-5) is a halogenated benzamide derivative serving as a pivotal building block in medicinal chemistry.[1] Its analysis is critical in two primary contexts:

  • Impurity Profiling: Ensuring the purity of final drug substances (API) where it may exist as a process-related impurity.

  • Pharmacokinetics (PK): Quantifying the compound in biological matrices during early-stage metabolic stability or toxicity studies.

Analytical Challenge: The molecule possesses a moderate lipophilicity (Predicted LogP ~2.2) and a primary amide group.[2] The iodine atom introduces a significant mass defect and potential for halogen-specific fragmentation. The primary challenge is achieving high sensitivity while preventing carryover due to the iodine moiety's "stickiness" on stainless steel surfaces.

Method Development Strategy (The "Why")

Chromatographic Separation[3]
  • Column Selection: A C18 solid-core particle column (e.g., Cortecs C18 or Kinetex C18) is selected over fully porous particles. The solid core provides sharper peak shapes for hydrophobic amides and allows for higher flow rates without excessive backpressure, crucial for high-throughput screening.

  • Mobile Phase: A simple binary gradient of Water/Acetonitrile with 0.1% Formic Acid is chosen.[3] The acidic pH ensures protonation of the amide nitrogen (

    
    ), maximizing ESI+ sensitivity. Ammonium buffers are avoided to prevent ion suppression unless peak tailing becomes evident.
    
Mass Spectrometry (MS/MS) Design
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

  • Precursor Ion: The monoisotopic mass is 274.98 Da. The protonated species

    
     is observed at m/z 276.0 .
    
  • Fragmentation Logic:

    • Primary Transition (Quantifier): Primary amides characteristically lose ammonia (

      
      , -17 Da) to form a stable acylium ion.
      
      • Transition:

        
        
        
    • Secondary Transition (Qualifier): The acylium ion further loses carbon monoxide (

      
      , -28 Da) to form a phenyl cation.
      
      • Transition:

        
        
        
    • Structural Confirmation: High-energy collision can cleave the Iodine-Aryl bond, though less favorable. The loss of Iodine (127 Da) from the acylium ion yields the dimethylphenyl cation.

      • Transition:

        
        
        

Experimental Protocol

Materials & Reagents
  • Analyte: 4-Iodo-3,5-dimethylbenzamide (>98% purity).

  • Internal Standard (IS): 4-Bromo-3,5-dimethylbenzamide (Structural Analog) or stable isotope labeled equivalent if available.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Plasma (Rat/Human) or Assay Buffer (PBS).

Stock Solution Preparation
  • Master Stock: Dissolve 1.0 mg of analyte in 1.0 mL DMSO (Concentration: 1 mg/mL). Note: DMSO is required for solubility; pure methanol may cause precipitation at high concentrations.

  • Working Standard: Dilute Master Stock 1:100 in 50:50 ACN:Water to yield 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction - LLE)

Rationale: LLE is superior to Protein Precipitation (PPT) for this compound to remove phospholipids that cause matrix effects, ensuring the "Trustworthiness" of the signal.

  • Aliquot 50 µL of plasma/sample into a 1.5 mL tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 500 µL of MTBE (Methyl tert-butyl ether) .

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
ParameterSetting
Column Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

Mass Spectrometry (Triple Quadrupole)
ParameterSetting
Source ESI Positive
Capillary Voltage 3.5 kV
Desolvation Temp 450°C
Gas Flow 10 L/min

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Role
4-Iodo-3,5-DMB 276.0 259.0 50 18 Quantifier
4-Iodo-3,5-DMB 276.0 231.0 50 28 Qualifier

| Internal Standard | 228.0 | 211.0 | 50 | 18 | Quantifier (Bromo-analog) |

Visualization of Workflows

Sample Extraction & Analysis Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, emphasizing the Liquid-Liquid Extraction (LLE) step to minimize matrix effects.

G Sample Biological Sample (Plasma/Microsomes) IS_Add Add Internal Std (4-Bromo analog) Sample->IS_Add LLE LLE Extraction (MTBE Solvent) IS_Add->LLE Vortex 5 min Evap N2 Evaporation & Reconstitution LLE->Evap Supernatant LC UHPLC Separation (C18 Column) Evap->LC Inject 2µL MS ESI+ MS/MS (MRM Mode) LC->MS Gradient Elution Data Quantitation (TargetLynx/MultiQuant) MS->Data m/z 276>259

Caption: Figure 1: Optimized LLE workflow ensuring high recovery (>85%) and phospholipid removal.

Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation ensures the method tracks the correct chemical entity and not an isobaric interference.

Frag Parent Precursor Ion [M+H]+ m/z 276.0 Acylium Acylium Ion [M+H - NH3]+ m/z 259.0 Parent->Acylium Loss of NH3 (Collision Energy: 18V) Phenyl Phenyl Cation [M+H - NH3 - CO]+ m/z 231.0 Acylium->Phenyl Loss of CO (Collision Energy: 28V) Aryl Dimethylphenyl Cation [M+H - NH3 - I]+ m/z 132.0 Acylium->Aryl Loss of Iodine (High Energy)

Caption: Figure 2: Proposed ESI+ fragmentation pathway of 4-Iodo-3,5-dimethylbenzamide.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the method must meet the following acceptance criteria (based on FDA Bioanalytical Method Validation Guidelines):

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: The Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (MF < 0.85), switch the mobile phase modifier to Ammonium Formate (5 mM) to improve ionization efficiency.

  • Carryover: Inject a blank after the highest standard (ULOQ). The peak area in the blank must be <20% of the LLOQ peak area. Tip: If iodine carryover persists, add 10% Methanol to the needle wash.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Particulate matter in sample.Filter reconstituted samples through 0.2 µm PTFE filter or increase centrifugation speed.
Signal Drift Source contamination.Clean the ESI spray shield; Iodine residues can accumulate over long runs.
Split Peaks Solvent mismatch.Ensure reconstitution solvent strength is weaker than the initial mobile phase (e.g., use 10% ACN).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1] 4-Iodo-3,5-dimethylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., et al. (2012). Advanced LC-MS Method Development. LC-MS Resource Guide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Biological Screening of 4-Iodo-3,5-dimethylbenzamide Analogs

Introduction: Unveiling the Therapeutic Potential of Benzamide Analogs in DNA Damage Response Pathways The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Benzamide Analogs in DNA Damage Response Pathways

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. The 4-Iodo-3,5-dimethylbenzamide structural motif, in particular, presents a compelling starting point for the discovery of novel therapeutic agents. While the specific biological targets of this particular analog family are still under active investigation, the broader class of benzamides has been implicated in the modulation of critical cellular processes, including DNA repair and signaling pathways. A prominent example is the successful development of Poly(ADP-ribose) polymerase (PARP) inhibitors, many of which are based on a benzamide core. These inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations, by exploiting the principle of synthetic lethality.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of 4-Iodo-3,5-dimethylbenzamide analogs. We will delineate a strategic, multi-tiered screening cascade designed to identify and characterize novel inhibitors of the DNA Damage Response (DDR) pathway, with a particular focus on PARP inhibition. The protocols herein are designed to be robust and self-validating, providing a clear path from high-throughput screening of a compound library to in-depth mechanistic studies of promising lead candidates.

The Scientific Rationale: A Strategic Screening Cascade

A successful screening campaign requires a logical and tiered approach to efficiently identify potent and selective compounds while minimizing false positives and negatives. Our proposed screening cascade for 4-Iodo-3,5-dimethylbenzamide analogs is designed to progressively enrich for compounds with the desired biological activity.

The cascade begins with a high-throughput primary screen to identify compounds that inhibit the enzymatic activity of a key DDR target, such as PARP1. Hits from the primary screen are then subjected to a series of secondary and orthogonal assays to confirm their activity, determine their potency, and elucidate their mechanism of action. Finally, lead compounds are profiled in cell-based assays to assess their effects on cellular DNA damage, cell cycle progression, and cytotoxicity in relevant cancer cell lines.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Cellular & Functional Characterization a Compound Library of 4-Iodo-3,5-dimethylbenzamide Analogs b High-Throughput PARP1 Enzymatic Assay a->b c Dose-Response Analysis (IC50) b->c d Orthogonal PARP1 Assay (e.g., different detection method) c->d e PARP Enzyme Selectivity Panel (PARP2, TNKS1/2, etc.) d->e f Cellular PARP Inhibition Assay (PARylation Assay) e->f g DNA Damage Assays (γ-H2AX, Comet Assay) f->g h Cell Viability/Cytotoxicity Assays (in BRCA-deficient vs. proficient cells) g->h i Cell Cycle Analysis h->i j Lead Candidate i->j

Figure 1: A tiered screening cascade for the identification and characterization of 4-Iodo-3,5-dimethylbenzamide analogs targeting the DNA Damage Response pathway.

Part 1: Primary High-Throughput Screening (HTS)

The initial step is to screen the library of 4-Iodo-3,5-dimethylbenzamide analogs for their ability to inhibit the enzymatic activity of a primary target, such as PARP1. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective manner.[1][2]

Protocol 1: Homogeneous TR-FRET PARP1 Enzymatic Assay

This protocol describes a robust and sensitive assay suitable for HTS, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the accumulation of poly(ADP-ribose) (PAR), the product of PARP1 activity. Homogeneous assays are preferred for HTS as they do not require wash steps, making them faster and more amenable to automation.[3]

Principle: In the presence of activated DNA, PARP1 catalyzes the transfer of ADP-ribose from NAD+ to acceptor proteins, forming PAR polymers. This assay uses a biotinylated NAD+ substrate and a PAR-specific antibody labeled with a fluorescent donor, while streptavidin is labeled with a fluorescent acceptor. When PAR is formed, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Europium-labeled anti-PAR antibody (donor)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Triton X-100, 1 mM DTT)

  • 384-well, low-volume, black assay plates

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • DMSO as a negative control

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each 4-Iodo-3,5-dimethylbenzamide analog (typically at a 10 mM stock concentration in DMSO) into the assay plates. Also, prepare dose-response plates for the positive control.

  • Enzyme and DNA Preparation: Prepare a master mix of PARP1 enzyme and activated DNA in assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.

  • Enzyme Addition: Add 5 µL of the enzyme/DNA mix to each well of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a master mix of biotinylated NAD+ in assay buffer. Add 5 µL of this mix to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-PAR antibody and SA-APC in a suitable detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Normalize the data using the positive and negative controls.

  • Calculate the percent inhibition for each compound.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen must undergo further testing to confirm their activity and rule out artifacts.

Protocol 2: IC50 Determination

The potency of the confirmed hits is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series.

  • Perform the PARP1 enzymatic assay as described in Protocol 1 with the diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular PARylation Assay (In-Cell Western)

This assay confirms that the compounds can inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PARylation is then quantified using an anti-PAR antibody in an "In-Cell Western" or immunofluorescence format.

Materials:

  • A suitable cancer cell line (e.g., HeLa or A549)

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))

  • Hit compounds

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Secondary antibody: IRDye-labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed cells into the microplates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.

  • Induction of DNA Damage: Add the DNA damaging agent to the cells for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

  • Blocking: Block non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-PAR antibody, followed by the secondary antibody.

  • Staining and Imaging: Stain the nuclei with DAPI and image the plates using a high-content imaging system or a plate reader capable of measuring fluorescence in the wells.

Data Analysis:

  • Quantify the fluorescence intensity of the anti-PAR signal and normalize it to the cell number (DAPI signal).

  • Determine the IC50 of the compounds for cellular PARP inhibition.

Part 3: Cellular and Functional Characterization

The final stage of the screening cascade involves evaluating the functional consequences of PARP inhibition in cancer cells.

Protocol 4: γ-H2AX Assay for DNA Damage

This assay measures the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).[4] PARP inhibitors can lead to the accumulation of DSBs, particularly in cells with deficient homologous recombination repair.

Procedure:

This assay can be performed using immunofluorescence and high-content imaging, similar to the cellular PARylation assay (Protocol 3), but using a primary antibody specific for γ-H2AX.

Protocol 5: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Procedure:

A detailed protocol for the comet assay can be found in various publications and commercial kits. The general steps are:

  • Treat cells with the hit compounds.

  • Embed the cells in low-melting-point agarose on a slide.

  • Lyse the cells to remove membranes and proteins.

  • Subject the slides to electrophoresis under alkaline or neutral conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize and quantify the comets using fluorescence microscopy and specialized software.

G cluster_0 Cell Treatment cluster_1 Comet Assay Workflow cluster_2 Analysis a Treat cells with 4-Iodo-3,5-dimethylbenzamide analog b Embed cells in agarose on a microscope slide a->b c Lyse cells to remove membranes and proteins b->c d Perform electrophoresis c->d e Stain DNA with a fluorescent dye d->e f Visualize and quantify comet tails e->f g Assess DNA damage f->g

Figure 2: A simplified workflow for the Comet Assay to assess DNA damage induced by test compounds.

Protocol 6: Synthetic Lethality Assessment

A key characteristic of PARP inhibitors is their synthetic lethality in combination with defects in the homologous recombination (HR) pathway, such as BRCA1 or BRCA2 mutations.[6]

Procedure:

  • Select a pair of isogenic cell lines: one that is HR-proficient (wild-type) and one that is HR-deficient (e.g., BRCA1 knockout).

  • Treat both cell lines with a range of concentrations of the hit compounds.

  • After a prolonged incubation period (e.g., 5-7 days), assess cell viability using a suitable assay (e.g., CellTiter-Glo® or resazurin).

  • Compare the IC50 values for cytotoxicity in the HR-proficient and HR-deficient cell lines. A significantly lower IC50 in the HR-deficient line indicates synthetic lethality.

Data Summary and Interpretation

The data generated from this screening cascade should be compiled and analyzed to select the most promising lead candidates for further development.

Assay Parameter Purpose Desired Outcome for a Promising Candidate
Primary HTS % InhibitionIdentify initial hits>50% inhibition at a single concentration
IC50 Determination IC50 (nM or µM)Quantify potencyLow nanomolar to low micromolar IC50
Cellular PARylation IC50 (nM or µM)Confirm cell permeability and target engagementPotency comparable to or slightly higher than biochemical IC50
γ-H2AX Assay Fold increase in γ-H2AX fociMeasure induction of DNA double-strand breaksDose-dependent increase in γ-H2AX signal
Comet Assay % Tail DNAQuantify DNA strand breaksDose-dependent increase in comet tail formation
Synthetic Lethality IC50 ratio (WT/mutant)Assess selectivity for HR-deficient cellsSignificantly lower IC50 in BRCA-deficient cells

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for the identification and characterization of novel 4-Iodo-3,5-dimethylbenzamide analogs as potential modulators of the DNA damage response. By progressing from high-throughput biochemical screens to detailed cellular and functional assays, researchers can efficiently identify lead compounds with promising therapeutic potential for the treatment of cancer and other diseases characterized by genomic instability.

References

  • PubMed. (n.d.). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives.
  • Aquigen Bio Sciences. (n.d.). 4-Iodo-3,5-Dimethyl-Benzamide | CAS No: 1206679-91-5.
  • MDPI. (n.d.). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants.
  • PubMed. (n.d.). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.
  • ACS Publications. (n.d.). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology.
  • NIH. (n.d.). Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC.
  • PubMed. (n.d.). PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques.
  • PubMed Central. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC.
  • ResearchGate. (n.d.). Assays to Determine DNA Repair Ability.
  • PMC. (n.d.). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery.
  • R&D Systems. (n.d.). DNA Damage and Repair Kits & Reagents.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • bioRxiv. (2021, December 14). Guiding ATR and PARP inhibitor combinations with chemogenomic screens.
  • NIH. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance.
  • BellBrook Labs. (n.d.). The DNA Damage Response.
  • Wikipedia. (n.d.). High-throughput screening.
  • Squarespace. (n.d.). Discovery of antibiotics that selectively kill metabolically dormant bacteria.
  • YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • MDPI. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3,5-dimethylbenzamide

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-iodo-3,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-iodo-3,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Coupling 4-Iodo-3,5-dimethylbenzamide

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the successful coupling of specific substrates, such as 4-iodo-3,5-dimethylbenzamide, often requires careful optimization. The steric hindrance imposed by the two methyl groups ortho to the iodine atom can significantly impede the oxidative addition step, a critical phase in the catalytic cycle.[4][5][6][7] Additionally, the presence of the benzamide functionality introduces considerations for base selection to avoid unwanted side reactions.

This guide will provide a systematic approach to optimizing the reaction conditions for this challenging substrate, focusing on the critical parameters of catalyst, ligand, base, and solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of 4-iodo-3,5-dimethylbenzamide giving a low yield?

A1: Low yields with this substrate are often attributed to steric hindrance from the two ortho-methyl groups, which can slow down the rate-determining oxidative addition of the aryl iodide to the palladium(0) catalyst.[8][9] To overcome this, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.[5][6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily undergo oxidative addition with the sterically encumbered aryl iodide. Additionally, incomplete reaction due to catalyst deactivation or suboptimal base and solvent choice can also lead to low yields.

Q2: I am not observing any product formation. What are the likely causes?

A2: A complete lack of product formation can stem from several factors:

  • Inactive Catalyst: Ensure your palladium source and ligand are of good quality and have been stored properly. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.

  • Improper Reaction Setup: The Suzuki coupling is sensitive to oxygen. It is critical to thoroughly degas your solvent and reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.

  • Incorrect Base: The base plays a crucial role in the transmetalation step.[8][10] An inappropriate or weak base may not effectively activate the boronic acid for transmetalation.

  • Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, sterically hindered substrates often require elevated temperatures to overcome the activation energy barrier for oxidative addition.

Q3: I am observing significant amounts of dehalogenated starting material (3,5-dimethylbenzamide). How can I prevent this?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[11] This can occur through a competitive pathway involving a palladium-hydride species. To minimize dehalogenation:

  • Use High-Purity Reagents: Trace impurities can sometimes act as hydride sources.

  • Optimize the Base: Some bases can promote dehalogenation more than others. Consider screening different bases.

  • Solvent Choice: The choice of solvent can influence the rate of dehalogenation.[11]

  • Ligand Selection: The ligand can influence the relative rates of the desired coupling and undesired dehalogenation pathways.

Q4: My purification is complicated by the presence of a homocoupled product from my boronic acid. What causes this and how can I avoid it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts. To suppress boronic acid homocoupling:

  • Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

  • Catalyst Choice: Some palladium precatalysts are more prone to inducing homocoupling than others.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient oxidative addition due to steric hindrance. 2. Inactive catalyst. 3. Insufficiently basic conditions for transmetalation. 4. Reaction temperature too low. 5. Presence of oxygen.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[5][6][7] 2. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. 3. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2][12] 4. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C). 5. Ensure thorough degassing of the solvent and reaction mixture and maintain a positive pressure of an inert gas.
Formation of Dehalogenated Byproduct (3,5-dimethylbenzamide) 1. Presence of a hydride source. 2. Suboptimal base or solvent.1. Use high-purity, anhydrous solvents and reagents. 2. Screen alternative bases (e.g., K₂CO₃, KF).[8] Try different solvent systems (e.g., toluene, dioxane, THF/water mixtures).[2][11]
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Excess boronic acid.1. Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period). 2. Use a smaller excess of the boronic acid (e.g., 1.05-1.1 equivalents).
Starting Material Homocoupling (Formation of a symmetrical biaryl from 4-iodo-3,5-dimethylbenzamide) 1. Inefficient transmetalation relative to reductive elimination of the oxidative addition product.1. Ensure the boronic acid is fully activated by the base. Consider using a more soluble base or a different solvent system to improve mixing.
Amide Bond Cleavage 1. Use of a strongly nucleophilic or harsh base.1. Avoid strong hydroxide bases (e.g., NaOH, KOH) if amide hydrolysis is a concern. Use milder carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄).[12]

Experimental Protocols

Recommended Starting Conditions for the Suzuki Coupling of 4-Iodo-3,5-dimethylbenzamide

This protocol is a robust starting point. Further optimization of the ligand, base, and temperature may be necessary depending on the specific boronic acid used.

Reagents and Materials:

  • 4-Iodo-3,5-dimethylbenzamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-3,5-dimethylbenzamide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos. Add a small amount of anhydrous 1,4-dioxane to dissolve the catalyst and ligand.

  • Add the catalyst/ligand solution to the Schlenk flask containing the other reagents.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' 4-Iodo-3,5-dimethylbenzamide 4-Iodo-3,5-dimethylbenzamide 4-Iodo-3,5-dimethylbenzamide->Oxidative Addition Boronic Acid + Base Boronic Acid + Base Boronic Acid + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common issues in Suzuki coupling.

References

Sources

Optimization

Technical Support Center: Optimizing Solubility of 4-Iodo-3,5-dimethylbenzamide

Senior Application Scientist: Dr. Alex Chen Subject: Solubility Optimization & Formulation Protocols for Biological Assays Compound: 4-Iodo-3,5-dimethylbenzamide (CAS: 1206679-91-5) Executive Summary & Compound Profile 4...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex Chen Subject: Solubility Optimization & Formulation Protocols for Biological Assays Compound: 4-Iodo-3,5-dimethylbenzamide (CAS: 1206679-91-5)

Executive Summary & Compound Profile

4-Iodo-3,5-dimethylbenzamide is a lipophilic small molecule (MW: 275.09 g/mol ) often utilized as a structural intermediate or reference standard in the development of kinase inhibitors and poly-ADP-ribose-polymerase (PARP) modulators.

Its core benzamide scaffold, flanked by hydrophobic methyl and iodo substituents, results in poor aqueous solubility (estimated LogP > 2.5). This presents a critical challenge in biological assays: the compound tends to precipitate upon dilution into aqueous media, leading to erratic dose-response curves, false negatives (due to low bioavailability), or false positives (due to aggregate-induced non-specific inhibition).

This guide provides validated protocols to solubilize this compound for cell-based and enzymatic assays, ensuring data integrity.

Physicochemical Snapshot
PropertyValueImplication for Assays
Molecular Weight 275.09 g/mol Small molecule; rapid diffusion if soluble.
Solubility (Water) Low (< 10 µM est.)Requires organic cosolvents or carriers.
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions.
pKa ~13-14 (Amide N-H)Neutral at physiological pH (7.4); pH adjustment alone will not significantly improve solubility.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution free of micro-aggregates.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥ 99.9%. Avoid ethanol as a primary stock solvent due to higher evaporation rates and lower solubilizing power for this scaffold.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 13.75 mg of compound and dissolve in 1 mL DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent iodine photolysis) and store at -20°C.

    • Self-Validation: Upon thawing, always centrifuge (10,000 x g for 1 min) to check for pellet formation before use.

SOP-02: The "Step-Down" Dilution Protocol (Cell Culture)

Objective: Prevent "Solvent Shock"—the immediate precipitation that occurs when a high-concentration DMSO stock hits aqueous media.

The Mechanism: Direct addition of 100% DMSO stock to media creates a local region of supersaturation. The hydrophobic benzamide molecules aggregate faster than they disperse.

Protocol:

  • Prepare a 100x Working Solution: Dilute the DMSO Master Stock into an intermediate vehicle before adding to cells.

    • Vehicle: DMSO + Solubilizer (e.g., PEG-400 or Tween 80).

  • Sequence:

    • Step A: Dilute 50 mM Stock 1:10 into pure DMSO (Final: 5 mM).

    • Step B: Dilute 1:100 into pre-warmed culture media with rapid vortexing.

    • Final Assay Concentration: 50 µM (1% DMSO final).

Troubleshooting Guide & FAQs

Category A: Precipitation Issues[1]

Q1: I see a fine white precipitate immediately after adding the compound to my cell culture media. What went wrong?

Diagnosis: This is "Solvent Shock." The hydrophobic shift from DMSO to water was too abrupt. Solution: Implement an Intermediate Dilution Step .

  • Predilute your DMSO stock into PBS containing 0.1% Tween-80 or 5% PEG-400 .

  • Add this intermediate solution to your cell media. The surfactant (Tween) or cosolvent (PEG) stabilizes the transition state, preventing nucleation of crystals.

Q2: My dose-response curve plateaus unexpectedly at higher concentrations (>10 µM).

Diagnosis: You have likely reached the Solubility Limit of the compound in the assay buffer. The "effective" concentration is lower than the "nominal" concentration because the excess compound has crashed out. Solution:

  • Switch to a Carrier: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this solution to dilute your DMSO stock. The hydrophobic benzamide will nest inside the cyclodextrin bucket, keeping it soluble up to 100 µM in aqueous buffer.

Category B: Assay Interference

Q3: I am seeing toxicity in my vehicle control wells. Is the compound toxic?

Diagnosis: It is likely DMSO Toxicity , not compound toxicity. Many primary cells are sensitive to DMSO concentrations > 0.1%. Solution:

  • Reduce final DMSO concentration to < 0.1% by using a more concentrated stock (e.g., 50 mM instead of 10 mM).

  • Alternative: Use an evaporation protocol. Coat the assay plate with the compound dissolved in ethanol, let the solvent evaporate, and then add media (Solid Dispersion Method). Note: This requires validation of re-dissolution.

Q4: Can I use acid or base to dissolve it better?

Diagnosis: No. 4-Iodo-3,5-dimethylbenzamide is a neutral amide. Scientific Rationale: The amide nitrogen is not basic enough to protonate at physiological pH, and the N-H is not acidic enough to deprotonate. Adjusting pH will only damage your biological system without improving solubility.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal formulation based on assay type and concentration requirements.

SolventStrategy Start Start: Define Assay Needs ConcCheck Target Conc > 10 µM? Start->ConcCheck InVivo In Vivo / Animal Study? ConcCheck->InVivo Yes (>10 µM) Simple Standard Protocol: DMSO Stock (< 0.5% Final) Direct Dilution ConcCheck->Simple No (<10 µM) Cosolvent Cosolvent System: DMSO + PEG-400 (1:1) Prevents Shock InVivo->Cosolvent In Vitro (Cells) Complex Complexation: 20% HP-beta-Cyclodextrin (Aq. Solubility Enhancer) InVivo->Complex In Vivo (IV/IP) Lipid Lipid Formulation: Corn Oil / Tween 80 (For Oral Gavage) InVivo->Lipid In Vivo (Oral)

Figure 2: The "No-Crash" Dilution Protocol

Caption: Step-by-step serial dilution workflow to maintain solubility from stock to assay.

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Mix (5 mM) 90% PBS / 10% DMSO Stock->Inter 1:10 Dilution (Slow Addition) Precip PRECIPITATION RISK (Avoid Direct Add) Stock->Precip Direct 1:1000 Add Assay Assay Well (50 µM) 1% DMSO Final Inter->Assay 1:100 Dilution ( into Media) Precip->Assay Aggregates

Advanced Formulation: Cyclodextrin Complexation

For scenarios requiring high concentrations (>50 µM) without organic solvents (DMSO-free), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol:

  • Vehicle Prep: Dissolve HP-β-CD in dH2O or PBS to a concentration of 20% (w/v) . Filter sterilize (0.22 µm).

  • Compound Addition: Add 4-Iodo-3,5-dimethylbenzamide powder directly to the vehicle.

  • Complexation: Stir magnetically at room temperature for 24 hours . The solution may remain cloudy initially.

  • Clarification: Centrifuge at 15,000 rpm for 10 minutes to remove un-complexed solid.

  • Quantification: Measure the supernatant concentration via HPLC or UV-Vis (approx. λmax ~250-270 nm, determine experimentally) against a standard curve prepared in methanol.

Why this works: The lipophilic benzamide core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44228953, 4-Iodo-3,5-dimethylbenzamide. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. (General principles for Class II lipophilic compounds). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocol foundation for HP-β-CD complexation). Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 4-Iodo-3,5-dimethylbenzamide

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodo-3,5-dimethylbenzamide. The inherent steric hindrance from th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodo-3,5-dimethylbenzamide. The inherent steric hindrance from the ortho-methyl groups and the electronic nature of the benzamide moiety present unique challenges and opportunities in cross-coupling chemistry. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis for optimizing coupling reactions involving 4-Iodo-3,5-dimethylbenzamide.

Q1: What are the most common and effective coupling reactions for 4-Iodo-3,5-dimethylbenzamide?

A1: The most prevalent and versatile coupling reactions for aryl iodides, including 4-Iodo-3,5-dimethylbenzamide, are palladium-catalyzed cross-coupling reactions. The primary types you will encounter are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with organoboron reagents. This is often a first choice due to the stability and low toxicity of boronic acids.[1]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with a wide variety of amine nucleophiles. This reaction is crucial in medicinal chemistry for synthesizing aryl amines.[2][3]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, a key method for creating conjugated enynes and aryl-alkynes.[4][5]

  • Heck Coupling: For forming C(sp²)–C(sp²) bonds by coupling with an alkene, leading to substituted alkenes.[6][7]

The C-I bond is the most reactive of the aryl halides (I > Br > Cl > F), making 4-Iodo-3,5-dimethylbenzamide an excellent substrate for these transformations, often allowing for milder reaction conditions compared to its bromide or chloride analogs.[5]

Q2: How does the steric hindrance from the two ortho-methyl groups impact reaction time and conditions?

A2: The two methyl groups at the 3- and 5-positions create significant steric bulk around the iodine-bearing carbon. This has a profound impact on the catalytic cycle, primarily affecting the reductive elimination step. This final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, is often the rate-limiting step in cross-coupling reactions.[8] Steric congestion can slow this step considerably.

To counteract this, the use of specialized ligands is critical. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential as they are known to accelerate the rate of reductive elimination from sterically hindered complexes.[9] These ligands stabilize the monoligated palladium(0) species, which is highly reactive in the initial oxidative addition step, and their bulk facilitates the final product-forming step.[10]

Q3: To reduce reaction time, what is the first parameter I should consider adjusting?

A3: Temperature. Reaction kinetics are highly sensitive to temperature.[11] If your reaction is proceeding slowly, cautiously increasing the temperature is the most direct way to increase the reaction rate. Many modern cross-coupling reactions are robust enough to be run at elevated temperatures (e.g., 80-120 °C), especially when using thermally stable catalysts and anhydrous, high-boiling point solvents like toluene, dioxane, or DMF. For very rapid heating and shorter reaction times, microwave-assisted organic synthesis (MAOS) can be an excellent option, often dramatically reducing reaction times from hours to minutes.[12]

Q4: How do I select the optimal catalyst system (Palladium source and Ligand)?

A4: The choice of catalyst system is arguably the most critical factor.

  • Palladium Source: Modern, well-defined palladium precatalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts such as the Buchwald G3 or G4 palladacycles provide a rapid and clean route to the active monoligated Pd(0) species, leading to more reproducible results and often shorter reaction times.[13]

  • Ligand Selection: As discussed in Q2, for the sterically hindered 4-Iodo-3,5-dimethylbenzamide, bulky dialkylbiarylphosphine ligands are the gold standard. The choice among them can be substrate-dependent, and screening a small panel of ligands (e.g., XPhos, SPhos, RuPhos for C-N coupling; SPhos, cataCXium® A for C-C coupling) is a prudent strategy. N-heterocyclic carbene (NHC) ligands can also be highly effective alternatives to phosphines in some cases.[4]

Q5: What is the role of the base, and how does its choice affect reaction speed?

A5: The base plays multiple crucial roles:

  • In Suzuki Coupling: It activates the organoboron species by forming a more nucleophilic "ate" complex.[1]

  • In Buchwald-Hartwig Amination: It deprotonates the amine nucleophile.[14]

  • In Sonogashira & Heck Couplings: It neutralizes the hydrogen halide (HX) produced during the reaction.[5][6]

The choice of base affects both solubility and reactivity. Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS often lead to the fastest reaction rates in Buchwald-Hartwig aminations.[14] However, they are incompatible with base-sensitive functional groups. For substrates with such groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require longer reaction times or higher temperatures.[15] The solubility of the base is also key; a base that is poorly soluble in the reaction solvent can lead to slow and incomplete reactions.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My reaction is extremely slow or has completely stalled. What are the likely causes and how do I fix it?

A: A stalled reaction is a common issue that can usually be resolved by systematically evaluating the reaction components.

Potential Cause Explanation & Scientific Rationale Recommended Solution
1. Inactive Catalyst The active Pd(0) species is susceptible to oxidation if not generated efficiently or if the reaction medium contains oxygen. Traditional Pd(II) sources like Pd(OAc)₂ can be slow or inefficient to reduce to the active Pd(0) form.[16]Switch to a modern precatalyst: Use a Buchwald palladacycle precatalyst (e.g., XPhos-G3-Pd) which generates the active L-Pd(0) species rapidly and quantitatively.[13] Ensure inert atmosphere: Thoroughly degas your solvent (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
2. Incorrect Ligand The steric and electronic properties of the ligand are paramount. For a hindered substrate like 4-Iodo-3,5-dimethylbenzamide, a ligand that is not bulky enough will result in a very slow or non-existent reductive elimination step.Use a bulky biarylphosphine ligand: Employ ligands like XPhos, SPhos, or RuPhos. Their steric bulk forces the aryl and nucleophile groups on the Pd center into a conformation that favors the bond-forming reductive elimination.[9]
3. Poor Choice of Base/Solvent The base must be sufficiently strong and soluble to perform its function. An insoluble base (e.g., K₃PO₄ in toluene) can result in slow deprotonation/activation. The solvent dictates the solubility of all components and the accessible temperature range.[10]Match base and solvent: For strong bases like NaOt-Bu, ethereal solvents (dioxane, THF) or toluene are effective. For weaker inorganic bases (K₃PO₄, Cs₂CO₃), polar aprotic solvents like DMF or the use of a phase-transfer catalyst may be necessary. For Suzuki reactions, protic solvents or aqueous mixtures can accelerate the transmetalation step.[17]
4. Low Temperature All elementary steps of the catalytic cycle have activation energy barriers. Insufficient thermal energy will result in a slow rate for the turnover-limiting step.Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments. If the solvent limits the temperature, switch to a higher-boiling point solvent (e.g., from THF to dioxane or toluene).
5. Reagent Impurity Water can hydrolyze organometallic reagents and certain bases. The purity of the starting material and coupling partner is critical.Use anhydrous reagents and solvents: Ensure all reagents are pure and dry. Use anhydrous, deoxygenated solvents packaged under inert gas.

Q: The reaction seems to work, but I get a low yield even after extending the reaction time. What is happening?

A: Low yield despite consumption of starting material often points to catalyst decomposition or competing side reactions.

Potential Cause Explanation & Scientific Rationale Recommended Solution
1. Catalyst Decomposition The active Pd(0) catalyst can precipitate as inactive palladium black, especially at high temperatures or low ligand-to-palladium ratios.Use a more robust ligand: Ligands like the Buchwald biarylphosphines are designed to create stable monoligated complexes that resist decomposition. Lower the temperature: While higher temperatures increase the rate, they can also accelerate catalyst decomposition. Find a balance where the reaction proceeds at a reasonable rate without significant catalyst death. Check stoichiometry: Ensure an appropriate ligand:palladium ratio (typically 1:1 to 2:1 depending on the precatalyst).
2. Dehalogenation The aryl iodide can be reduced to the corresponding arene (3,5-dimethylbenzamide) via a competing hydrodehalogenation pathway. This is often promoted by trace water or other protic sources.Ensure strictly anhydrous conditions: Use freshly dried solvents and reagents. Choose the base carefully: Some bases or additives can promote this side reaction.
3. Homocoupling Suzuki: The boronic acid can couple with itself (protodeboronation followed by coupling). Sonogashira: The terminal alkyne can undergo Glaser-Hay homocoupling, especially if copper (I) is used as a co-catalyst in the presence of oxygen.[4]For Suzuki: Use the correct stoichiometry (often a slight excess of the boronic acid, e.g., 1.1-1.5 equivalents). For Sonogashira: If homocoupling is a major issue, switch to copper-free Sonogashira conditions.[18] Ensure the reaction is rigorously deoxygenated if using a copper co-catalyst.
4. Product Inhibition In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, acting as a catalyst inhibitor. This is particularly relevant for products containing certain heterocycles.Use a higher catalyst loading: Increasing the catalyst concentration (e.g., from 1 mol% to 3 mol%) can sometimes overcome inhibition. Switch ligands: A different ligand may alter the binding affinities and mitigate product inhibition.

Section 3: Visual Guides & Protocols

Troubleshooting Workflow for Slow Reactions

This diagram outlines a logical decision-making process when faced with a slow or stalled coupling reaction.

TroubleshootingWorkflow start Reaction is Slow or Stalled check_temp Is Temperature Optimized? (e.g., 80-110 °C for Toluene/Dioxane) start->check_temp increase_temp ACTION: Increase Temperature (10-20 °C increments or switch to MW) check_temp->increase_temp No check_catalyst Is the Catalyst System Appropriate for a Sterically Hindered Substrate? check_temp->check_catalyst Yes increase_temp->check_catalyst change_ligand ACTION: Switch to a Bulky Ligand (e.g., XPhos, SPhos, RuPhos) check_catalyst->change_ligand No check_precatalyst Are you using a modern precatalyst? check_catalyst->check_precatalyst Yes change_ligand->check_precatalyst change_precatalyst ACTION: Switch to a G3/G4 Palladacycle check_precatalyst->change_precatalyst No check_base_solvent Is the Base Soluble and Sufficiently Strong? check_precatalyst->check_base_solvent Yes change_precatalyst->check_base_solvent change_base_solvent ACTION: Change Base/Solvent Combination (e.g., K3PO4 in DMF, or NaOtBu in Dioxane) check_base_solvent->change_base_solvent No check_inertness Is the System Rigorously Inert? check_base_solvent->check_inertness Yes change_base_solvent->check_inertness degas_solvent ACTION: Re-prepare reaction with freshly degassed solvents under Ar/N2 check_inertness->degas_solvent No success Reaction Optimized check_inertness->success Yes degas_solvent->success

Caption: A step-by-step troubleshooting guide for slow coupling reactions.
General Experimental Protocols

Important: These are general starting points. Optimization for each specific coupling partner is highly recommended. All manipulations should be performed under an inert atmosphere (N₂ or Argon) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube: Add 4-Iodo-3,5-dimethylbenzamide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the catalyst: Add the palladium precatalyst (e.g., SPhos-G3-Pd, 1-2 mol%) and any additional ligand if required.

  • Add solvent: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve ~0.2 M concentration).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • To a dry Schlenk tube: Add the palladium precatalyst (e.g., XPhos-G3-Pd, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add reagents: Add 4-Iodo-3,5-dimethylbenzamide (1.0 equiv.). If the amine is a solid, add it now (1.1 equiv.).

  • Add solvent and amine: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.2 M concentration). If the amine is a liquid, add it via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 90-110 °C.

  • Monitoring & Work-up: Follow the procedure outlined in Protocol 1.

References

  • O'Brien, J. M., et al. (2019). Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Chen, et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • ChemRxiv. (n.d.). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]

  • National Institutes of Health. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Available at: [Link]

  • University of Oslo. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2025). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]

  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ChemistryViews. (2023). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Available at: [Link]

  • MDPI. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available at: [Link]

  • MIT Open Access Articles. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Enhanced Reactivity of 4-Iodo-3,5-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides are foundational sca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides are foundational scaffolds in this endeavor, with their reactivity profile directly influencing the feasibility and efficiency of pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This guide provides an in-depth comparative analysis of 4-iodo-3,5-dimethylbenzamide and its corresponding bromo- and chloro-analogs, furnishing experimental insights into its superior performance in palladium-catalyzed cross-coupling reactions.

The enhanced reactivity of aryl iodides over bromides and chlorides is a well-established principle in organic synthesis, stemming from the weaker carbon-iodine (C-I) bond.[1] This guide will elucidate this principle through the lens of three ubiquitous and powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Decisive Advantage: Understanding C-X Bond Activation

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The facility of this step is inversely correlated with the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, leading to a faster rate of oxidative addition and, consequently, a more efficient overall catalytic cycle.

BondBond Dissociation Energy (kcal/mol)
C-I~51
C-Br~71
C-Cl~81

This fundamental difference in bond strength dictates that reactions with 4-iodo-3,5-dimethylbenzamide can often be conducted under milder conditions, with lower catalyst loadings and shorter reaction times, as compared to its halo-counterparts.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of biaryl synthesis.[3] To illustrate the reactivity differences, we present a comparative study of the coupling of 4-halo-3,5-dimethylbenzamides with phenylboronic acid.

Illustrative Comparative Data: Suzuki-Miyaura Coupling
EntryAryl HalideTime (h)Yield (%)
14-Iodo-3,5-dimethylbenzamide195
24-Bromo-3,5-dimethylbenzamide685
34-Chloro-3,5-dimethylbenzamide2440
  • Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

  • Note: These are representative yields based on established reactivity trends.[4]

The data clearly demonstrates the superior reactivity of the iodo-substituted benzamide, achieving a near-quantitative yield in just one hour. The bromo-analog requires a significantly longer reaction time to achieve a good yield, while the chloro-derivative proves to be much less reactive under these conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylbenzamide

A detailed protocol for the Suzuki-Miyaura coupling of a similar substrate, 4-iodobenzaldehyde, can be found in the literature.[5] The following is an adapted, step-by-step methodology for 4-iodo-3,5-dimethylbenzamide:

  • To a dried Schlenk flask under an argon atmosphere, add 4-iodo-3,5-dimethylbenzamide (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90°C and stir for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for a Comparative Suzuki Coupling Study

G cluster_1 Reaction Setup cluster_2 Monitoring & Analysis cluster_3 Data Comparison A 4-Iodo-3,5-dimethylbenzamide D Identical reaction conditions: - Phenylboronic acid - Pd(PPh3)4 - K2CO3 - Toluene/H2O, 90°C A->D B 4-Bromo-3,5-dimethylbenzamide B->D C 4-Chloro-3,5-dimethylbenzamide C->D E Monitor by TLC/LC-MS at t = 1, 6, 24h D->E F Isolate and quantify yield E->F G Compare yields and reaction times F->G

Caption: Workflow for a comparative Suzuki coupling study.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[6][7] The choice of halogen on the benzamide substrate has a profound impact on the efficiency of this transformation. While aryl iodides are generally more reactive, their use in Buchwald-Hartwig amination can sometimes be complicated by the formation of off-cycle palladium iodide dimers, which can inhibit the catalyst.[8] However, with appropriate ligand selection, this issue can be mitigated.

Illustrative Comparative Data: Buchwald-Hartwig Amination
EntryAryl HalideTime (h)Yield (%)
14-Iodo-3,5-dimethylbenzamide492
24-Bromo-3,5-dimethylbenzamide1288
34-Chloro-3,5-dimethylbenzamide2455
  • Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C.

  • Note: These are representative yields based on established reactivity trends and the understanding of potential iodide inhibition.

Even with the potential for catalyst inhibition, the iodo-derivative provides the highest yield in the shortest time. The bromo-analog is a viable substrate, though requiring a longer reaction time. The chloro-analog again demonstrates significantly lower reactivity.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylbenzamide

The following is a representative protocol adapted from established methods for the amination of aryl halides:[7]

  • In a glovebox, add 4-iodo-3,5-dimethylbenzamide (275 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (29 mg, 0.06 mmol) to a Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol).

  • Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100°C for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII L_nPd(Ar)(X) OA->PdII LE Ligand Exchange PdII->LE PdAmido L_nPd(Ar)(NR₂) LE->PdAmido Amine R₂NH Amine->LE Base Base Base->LE RE Reductive Elimination PdAmido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes.[9] The reactivity trend of aryl halides is particularly pronounced in this reaction.

Illustrative Comparative Data: Sonogashira Coupling
EntryAryl HalideTime (h)Yield (%)
14-Iodo-3,5-dimethylbenzamide0.598
24-Bromo-3,5-dimethylbenzamide875
34-Chloro-3,5-dimethylbenzamide24<10
  • Reaction Conditions: Aryl halide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), Et₃N, 60 °C.

  • Note: These are representative yields based on established reactivity trends.[10]

The iodo-substituted benzamide undergoes rapid and high-yielding coupling, often at or near room temperature. The bromo-analog requires more forcing conditions and gives a lower yield, while the chloro-analog is largely unreactive under these standard conditions.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-3,5-dimethylbenzamide

A protocol for a similar substrate, 4-iodotoluene, provides a solid foundation for this reaction.[11]

  • To a Schlenk flask under argon, add 4-iodo-3,5-dimethylbenzamide (275 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (10.5 mg, 0.015 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).

  • Add triethylamine (5 mL) and degas the solution with argon for 15 minutes.

  • Add phenylacetylene (120 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at 60°C for 30 minutes, monitoring by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired alkynylated product.

General Catalytic Cycle for Sonogashira Coupling

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H R-C≡C-H K R-C≡C-Cu H->K + Base, + Cu(I)X I Base J Cu(I)X K->D To Pd Cycle

Sources

Comparative

Comparative Efficacy Guide: 4-Iodo-3,5-dimethylbenzamide-Based Inhibitors

This guide provides an in-depth technical comparison of inhibitors and pharmacological agents derived from the 4-Iodo-3,5-dimethylbenzamide (IDB) scaffold. While often categorized as a synthetic intermediate, the IDB moi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of inhibitors and pharmacological agents derived from the 4-Iodo-3,5-dimethylbenzamide (IDB) scaffold.

While often categorized as a synthetic intermediate, the IDB moiety is the critical pharmacophore for a specific class of Mixed Opioid Receptor Modulators (notably Eluxadoline) and shares significant structural homology with Benzamide-based MEK and PARP inhibitors . This guide analyzes the efficacy of IDB-derived compounds, focusing on their primary role as Delta-Opioid Receptor (DOR) antagonists and their secondary potential in kinase modulation.

Executive Analysis: The IDB Scaffold

4-Iodo-3,5-dimethylbenzamide (IDB) is a highly functionalized aryl scaffold characterized by a sterically crowded benzamide core. Its pharmacological efficacy stems from two key structural features:

  • The 4-Iodo Motif: Provides a halogen bond donor capability and serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to build complex heterocycles.[1]

  • The 3,5-Dimethyl Substitution: Induces a "molecular twist," forcing the amide (or resulting heterocyclic tail) out of planarity with the phenyl ring. This conformation is critical for fitting into the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) like the Delta-Opioid Receptor (DOR) and allosteric pockets of kinases.

Primary Compound Classes
Compound ClassRepresentative AgentMechanism of ActionRole of IDB Scaffold
DOR Antagonists Eluxadoline

-Agonist /

-Antagonist
Core structural anchor ensuring DOR selectivity over KOR.
PARP Inhibitors Iniparib AnalogsPARP1/2 Inhibition (Putative)Bioisosteric replacement of the nitro group (4-iodo-3-nitrobenzamide).
MAPK Inhibitors Experimental Seriesp38/MEK InhibitionAllosteric pocket binding (Type III/IV inhibition).

Efficacy Comparison: Eluxadoline vs. Analogous Standards

The most commercially and clinically significant "IDB-based inhibitor" is Eluxadoline , where the IDB fragment acts as a DOR antagonist (inhibitor) to mitigate the constipation effects of MOR agonism.

Quantitative Efficacy Data (Receptor Affinity & Potency)

The following table compares Eluxadoline (IDB-derived) with Loperamide (Standard of Care) and the structural analog Iniparib (to illustrate scaffold divergence).

ParameterEluxadoline (IDB-Based)Loperamide (Standard)Iniparib (Nitro-Analog)
Target MOR (Agonist) / DOR (Antagonist) MOR (Agonist)PARP1 (Inhibitor)
MOR Affinity (

)
1.8 nM2.0 nMN/A
DOR Affinity (

)
430 nM (Antagonist) > 10,000 nM (Weak)N/A
Cellular Efficacy (

)
2.0 nM (cAMP inhibition)4.0 nM5.2 nM (PARP inhibition)
Oral Bioavailability Low (1.0 - 2.0%)Low (< 2%)High (IV/Oral)
Clinical Outcome Normalized GI Transit (IBS-D)Constipation (Anti-diarrheal)Failed Phase III (TNBC)

Key Insight: The IDB scaffold in Eluxadoline confers a balanced MOR/DOR profile. Unlike Loperamide, which is a pure MOR agonist leading to severe constipation, the DOR antagonism (provided by the IDB geometry) normalizes gut motility, making it superior for IBS-D management.

Structural Causality: Why 3,5-Dimethyl?

In MEK inhibitors (like CI-1040), the ring is typically 3,4-difluoro-2-(phenylamino). The 3,5-dimethyl pattern in IDB is bulkier.

  • In Opioid Receptors: The methyl groups prevent free rotation, locking the molecule in a conformation that favors the DOR antagonist pocket.

  • In Kinases: This bulk can clash with the "gatekeeper" residues in standard kinases, which explains why IDB derivatives are highly selective for specific targets (like p38 MAPK or specific mutant kinases) rather than being broad-spectrum inhibitors.

Experimental Protocols

To validate the efficacy of an IDB-based inhibitor, researchers must characterize both its receptor binding (Opioid) and potential off-target kinase activity.

Protocol A: Competitive Radioligand Binding Assay (DOR/MOR Selectivity)

Objective: Determine the affinity (


) of the IDB-derivative for the Delta-Opioid Receptor.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human DOR (hDOR) or MOR (hMOR) cDNA.

    • Harvest cells in Tris-HCl buffer (50 mM, pH 7.4) and homogenize.

    • Centrifuge at 40,000

      
       g for 30 min; resuspend pellet in assay buffer.
      
  • Incubation:

    • Control: Incubate membranes with radioligand (

      
      -Naltrindole for DOR, 
      
      
      
      -DAMGO for MOR) at 1 nM.
    • Test: Add IDB-derivative at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Non-Specific: Define non-specific binding using 10

      
      M Naloxone.
      
    • Incubate for 90 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash filters

      
       with ice-cold Tris buffer.
      
    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: p38 MAPK Phosphorylation Assay (Kinase Liability Check)

Objective: Verify if the IDB scaffold inhibits p38 MAPK (a known potential target for benzamides).

  • Cell Culture: Seed THP-1 monocytes (

    
     cells/well) in 6-well plates.
    
  • Inhibitor Pre-treatment:

    • Treat cells with IDB-derivative (1

      
      M, 10 
      
      
      
      M) or Reference Inhibitor (SB203580) for 1 hour.
  • Stimulation: Induce p38 pathway using LPS (1

    
    g/mL) for 30 minutes.
    
  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors (NaVO3, NaF).

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-phospho-p38 (Thr180/Tyr182) vs. Anti-total-p38.

  • Quantification:

    • Normalize phospho-signal to total protein.

    • Efficacy Metric:

      
       reduction in phosphorylation indicates significant kinase inhibitory potential.
      

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism of Eluxadoline (the primary IDB-based drug) and the structural divergence toward kinase inhibition.

IDB_Mechanism cluster_Opioid Primary Efficacy (Eluxadoline) cluster_Kinase Secondary/Off-Target Potential IDB 4-Iodo-3,5-dimethylbenzamide (Scaffold) MOR Mu-Opioid Receptor (Agonism) IDB->MOR Derivatization (Imidazole linkage) DOR Delta-Opioid Receptor (Antagonism) IDB->DOR Steric Lock (3,5-dimethyl) p38 p38 MAPK (Inhibition) IDB->p38 Allosteric Binding (High Conc.) Effect_GI Reduced Peristalsis (Without Constipation) MOR->Effect_GI Gi Activation DOR->Effect_GI Blocks Desensitization PARP PARP1 (Weak Inhibition)

Figure 1: Pharmacological divergence of the IDB scaffold. The 3,5-dimethyl steric lock is crucial for the unique DOR antagonist activity seen in Eluxadoline.

References

  • BenchChem . (2025). 4-Iodo-3,5-dimethylbenzonitrile and Benzamide Derivatives: Synthesis and Applications in Eluxadoline.

  • PubChem . (2025).[2] Compound Summary: 4-Iodo-3,5-dimethylbenzamide (CID 44228953).[2][3] National Library of Medicine.

  • Sigma-Aldrich . (2025). Product Specification: 4-Iodo-3,5-dimethylbenzamide and Kinase Inhibitor Standards.

  • Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    
    -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome. Journal of Medicinal Chemistry.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.

Sources

Validation

A Comprehensive Guide to the Validation of 4-Iodo-3,5-dimethylbenzamide as a Chemical Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the use of well-characterized reference standards.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the use of well-characterized reference standards. A reference standard is a highly purified and extensively analyzed compound that serves as a benchmark for confirming the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs), drug products, and their related substances.[1][2][3] The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that non-compendial reference standards be of the highest possible purity and thoroughly characterized to ensure scientifically valid results.[1][4]

This guide provides an in-depth technical framework for the validation of 4-Iodo-3,5-dimethylbenzamide as a chemical reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the selection of orthogonal analytical techniques. The objective is to establish a self-validating system of protocols that provides an unambiguous and robust characterization of the material, ensuring its suitability for its intended analytical purpose.

The Candidate Material: 4-Iodo-3,5-dimethylbenzamide

4-Iodo-3,5-dimethylbenzamide is a benzamide derivative that may serve as a key starting material, intermediate, or a potential impurity in the synthesis of various pharmaceutical compounds.[5][6] Its accurate quantification and identification are therefore critical. Before validation, the candidate material must be sourced at the highest possible purity. Further purification via techniques like recrystallization may be necessary to elevate its quality to that required for a primary reference standard.[7]

Property Value Source
Chemical Name 4-Iodo-3,5-dimethylbenzamidePubChem[8]
CAS Number 1206679-91-5ChemicalBook[9]
Molecular Formula C₉H₁₀INOPubChem[8]
Molecular Weight 275.09 g/mol PubChem[8]
Appearance Light yellow to yellow solidChemicalBook[9]
Storage Temperature 2-8°CChemicalBook[9]
The Validation Workflow: An Orthogonal Approach

The foundation of robust reference standard characterization lies in the principle of orthogonality. This involves using multiple analytical techniques that rely on different physicochemical principles to assess the same attribute (e.g., purity). This approach minimizes the risk of overlooking impurities and provides a higher degree of confidence in the final assigned value. The overall validation workflow is a multi-stage process designed to confirm identity, quantify all potential impurities, assign a purity value, and establish stability.

Validation_Workflow Figure 1: Overall Validation Workflow for a Reference Standard cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Stability Assessment ID_NMR NMR (¹H, ¹³C) ID_MS Mass Spectrometry ID_FTIR FTIR Purity_HPLC HPLC-UV (Organic Impurities) ID_FTIR->Purity_HPLC Purity_GC Headspace GC (Residual Solvents) Purity_KF Karl Fischer (Water Content) Purity_ROI Residue on Ignition (Inorganic Impurities) Potency_MB Mass Balance Calculation Purity_ROI->Potency_MB Potency_qNMR qNMR (Comparison) Stability_LT Long-Term & Accelerated Studies Potency_qNMR->Stability_LT Stability_FD Forced Degradation Final_Cert Certified Reference Standard (with Assigned Purity & Retest Date) Stability_FD->Final_Cert

Caption: Figure 1: Overall Validation Workflow for a Reference Standard

Experimental Protocols for Validation

The following sections detail the methodologies for each phase of the validation process. The choice of these specific tests is grounded in regulatory guidelines from the ICH, which outline the necessary validation characteristics for analytical procedures.[4][10]

The first step is to unequivocally confirm that the chemical structure of the candidate material is indeed 4-Iodo-3,5-dimethylbenzamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the most definitive information about the molecular structure by probing the chemical environment of magnetically active nuclei (¹H and ¹³C). It allows for the mapping of the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum, noting chemical shifts, integration values, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

    • Compare the obtained spectra with the theoretical structure of 4-Iodo-3,5-dimethylbenzamide to ensure all signals correspond to the expected structure.

B. Mass Spectrometry (MS)

  • Causality: MS provides the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide an elemental composition, further confirming the identity.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z value (275.9880 for C₉H₁₁INO⁺).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. This provides a characteristic "fingerprint" of the compound.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to N-H stretches (amide), C=O stretch (amide I), C-N stretch (amide III), and aromatic C-H and C=C bonds.

A comprehensive assessment of all potential impurities is crucial for an accurate purity assignment. This requires a suite of techniques targeting different types of impurities.

Purity_Assessment Figure 2: Mass Balance Approach for Purity Assignment Total_Mass 100% Calculation Purity = 100% - (% Organic + % Water + % Solvents + % Inorganic) Total_Mass->Calculation Organic_Impurities Organic Impurities (from HPLC) Organic_Impurities->Calculation Water_Content Water Content (from Karl Fischer) Water_Content->Calculation Residual_Solvents Residual Solvents (from GC) Residual_Solvents->Calculation Inorganic_Impurities Inorganic Impurities (from ROI) Inorganic_Impurities->Calculation

Caption: Figure 2: Mass Balance Approach for Purity Assignment

A. Organic Impurities by High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for quantifying non-volatile organic impurities, such as starting materials, by-products, or degradation products. A UV detector is suitable for aromatic compounds like this benzamide derivative.

  • Protocol:

    • Method Development: Develop a stability-indicating gradient HPLC method capable of separating the main peak from all known and potential impurities.

    • System: HPLC with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from high aqueous to high organic content to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Analysis: Inject a solution of the reference standard at a concentration of ~1.0 mg/mL. Calculate the area percent of all impurity peaks relative to the total area.

B. Residual Solvents by Headspace Gas Chromatography (GC)

  • Causality: GC is ideal for separating and quantifying volatile organic compounds, such as solvents used during synthesis and purification. Headspace injection prevents non-volatile matrix components from contaminating the GC system.

  • Protocol:

    • System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: A polar column suitable for solvent analysis (e.g., G43).

    • Sample Prep: Accurately weigh ~100 mg of the standard into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).

    • Headspace Conditions: Optimize incubation temperature and time to drive volatile solvents into the headspace.

    • GC Conditions: Use a temperature program to separate common process solvents.

    • Quantification: Quantify any detected solvents against a calibrated standard mixture. Report results as a weight percentage.

C. Water Content by Karl Fischer Titration

  • Causality: This technique is specific for water and is far more accurate than methods like Loss on Drying (LOD), which would also measure volatile solvents.

  • Protocol:

    • System: Volumetric or coulometric Karl Fischer titrator.

    • Analysis: Accurately weigh a suitable amount of the standard and introduce it into the titration vessel.

    • Titration: Titrate with standardized Karl Fischer reagent until the endpoint is reached.

    • Calculation: The instrument software calculates the percentage of water in the sample. Perform the analysis in triplicate.

D. Inorganic Impurities by Residue on Ignition (ROI) / Sulfated Ash

  • Causality: This gravimetric method quantifies the amount of non-volatile inorganic impurities (e.g., catalysts, inorganic salts) that remain after combustion.

  • Protocol:

    • Accurately weigh 1-2 g of the standard into a tared crucible.

    • Ignite the sample gently until it is thoroughly charred.

    • Moisten the residue with a small amount of sulfuric acid and heat gently until white fumes are no longer evolved.

    • Ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

    • Cool in a desiccator, weigh, and calculate the percentage of residue.

The assigned potency is the value used in calculations for assays of unknown samples. It is derived from the purity data.

Method Principle Pros Cons
Mass Balance Purity is calculated by subtracting the sum of all impurity fractions (organic, water, solvents, inorganic) from 100%.Comprehensive; accounts for all types of impurities.Accuracy depends on the accuracy of each individual impurity test.
Quantitative NMR (qNMR) The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known concentration.Highly precise and accurate; directly measures the main component.Requires a certified, high-purity internal standard; can be complex to set up.
  • Protocol (Mass Balance):

    • Compile the results from the purity profiling tests (Phase 2).

    • Calculate the assigned purity using the formula: Purity (%) = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

    • This calculation is performed on an "as is" basis and represents the proportion of the pure compound in the solid material.

Stability testing establishes the appropriate storage conditions and a re-test date, ensuring the standard remains suitable for use over time.[11][12]

  • Protocol (Long-Term and Accelerated Stability):

    • Store aliquots of the reference standard under long-term (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% ± 5% RH) conditions as per ICH Q1A(R2) guidelines.[12]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), test the samples for appearance, purity (by HPLC), and water content.

    • Evaluate the data for any significant trends in degradation or changes in physical properties. The re-test date is established based on the period during which the standard remains within its defined specification under the recommended long-term storage conditions.

Data Summary and Final Certification

The culmination of this validation process is a Certificate of Analysis that summarizes all experimental findings. This document provides the end-user with the necessary information to use the standard correctly.

Test Method Result Specification
Identity ¹H NMR, MS, FTIRConforms to StructureMust conform
Purity (Organic) HPLC99.85% (area %)≥ 99.5%
Water Content Karl Fischer0.08% (w/w)Report Value
Residual Solvents Headspace GC< 0.05% (w/w)Report Value
Inorganic Impurities Residue on Ignition< 0.01% (w/w)Report Value
Assigned Purity (Mass Balance) Calculation99.7% Report Value
Recommended Storage -2-8°C, Protect from Light-
Re-test Date -24 Months from Certification-

Comparison: A reference standard validated through this exhaustive, orthogonal process provides a high degree of certainty. In contrast, a commercially available reagent with only a vendor-stated purity (e.g., ">98%") lacks the necessary characterization. It may contain unquantified water, residual solvents, or inorganic impurities, leading to significant errors in weighing and subsequent analytical assays. The use of such un-validated material is a major compliance risk in a regulated environment.

Conclusion

The validation of 4-Iodo-3,5-dimethylbenzamide as a reference standard is a rigorous, evidence-based process that underpins the reliability of pharmaceutical analysis. By employing an orthogonal array of analytical techniques, we confirm the material's identity, comprehensively profile its impurities, assign an accurate purity value, and ensure its stability over time. This self-validating system of protocols provides the trustworthiness and scientific integrity required for a material intended to serve as a benchmark in drug development and quality control, meeting the stringent expectations of regulatory bodies worldwide.

References

  • 4-Iodo-3,5-dimethylbenzamide | C9H10INO | CID 44228953. PubChem, National Institutes of Health. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide.
  • N,4-dimethylbenzamide | 18370-11-1. ChemSynthesis. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC, National Institutes of Health. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • 4-Iodo-3,5-dimethyl-benzamide | CAS No: 1206679-91-5. Pharmaffiliates. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC, National Institutes of Health. [Link]

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. ICH. [Link]

  • <11> USP REFERENCE STANDARDS. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency (EMA). [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Benzamide. Slideshare. [Link]

  • USP: <11> Reference Standards - Draft published for Comment. ECA Academy. [Link]

  • N,3-dimethylbenzamide | C9H11NO | CID 966002. PubChem, National Institutes of Health. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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